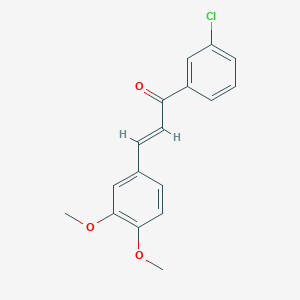

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Description

(E)-1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a halogenated chalcone derivative characterized by a central α,β-unsaturated ketone scaffold. The 3-chlorophenyl group at position 1 and the 3,4-dimethoxyphenyl group at position 3 contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11H,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNUKQKPVGRZTR-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-chlorobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is primarily attributed to its α,β-unsaturated carbonyl system. This system can interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic amino acid residues in the active site. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

The 3-chloro substituent on the phenyl ring introduces steric and electronic effects distinct from other halogenated analogs:

- Dihedral Angles : The dihedral angle between the 3,4-dimethoxyphenyl and 3-chlorophenyl rings is 18.46° , which is larger than in analogs like (E)-3-(4-bromo-2-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (16.2°) . This deviation enhances molecular asymmetry, influencing packing efficiency and intermolecular interactions.

- Methoxy Group Orientation : The methoxy groups at C3 and C4 deviate by 0.252 Å (C16) and 0.038 Å (C17) from the plane of the attached ring, comparable to analogs such as (E)-3-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (0.333 Å and -0.124 Å) .

Table 1: Crystallographic Parameters of Selected Chalcones

Intermolecular Interactions

The chloro substituent facilitates C–H···Cl hydrogen bonds and π–π stacking, distinct from bromo or fluoro analogs. For example:

Optical and Electronic Properties

Third-Order Nonlinear Optical (NLO) Behavior

The 3-chloro substituent modifies the charge-transfer properties compared to bromo/fluoro analogs:

- Nonlinear Absorption Coefficient (β): The target compound exhibits β = 1.23 × 10⁻⁴ cm/W, lower than (E)-3-(4-bromo-2-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (β = 2.14 × 10⁻⁴ cm/W) .

- Hyperpolarizability (γ) : Reduced γ values in the chloro derivative (4.56 × 10⁻³⁰ esu ) suggest diminished NLO efficiency compared to bromo analogs (6.89 × 10⁻³⁰ esu ) .

Antioxidant Potential

Methoxy and halogen substituents critically influence radical scavenging:

- The 3,4-dimethoxyphenyl group enhances electron-donating capacity, but the 3-chloro group reduces solubility, limiting activity compared to hydroxylated analogs. For example:

Table 2: Antioxidant Activity of Chalcone Derivatives

Biological Activity

(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound recognized for its diverse biological activities. Chalcones are characterized by an α,β-unsaturated carbonyl system, which plays a crucial role in their reactivity and interaction with biological targets. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation-related conditions.

Chemical Structure and Properties

- IUPAC Name : (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C17H15ClO3

- Molecular Weight : 302.75 g/mol

- CAS Number : 344406-59-3

The compound features two significant aromatic rings: a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group. These substituents are known to influence the compound's biological activity and reactivity.

Anticancer Properties

Numerous studies have explored the anticancer potential of (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Breast Cancer Cell Line MCF7

In a study evaluating the compound's efficacy against breast cancer cells, it was found to inhibit cell proliferation effectively. The results demonstrated that the compound could induce apoptosis in MCF7 cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | MCF7 | 5.0 | Induces apoptosis via ROS |

Anti-inflammatory Activity

The anti-inflammatory properties of this chalcone derivative have also been investigated. It has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response.

The α,β-unsaturated carbonyl system allows the compound to form covalent bonds with nucleophilic sites on enzymes and receptors, effectively inhibiting their activity. This mechanism is particularly relevant in the context of inflammatory diseases where such enzymes play pivotal roles.

Antimicrobial Effects

Research has indicated that (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one possesses antimicrobial properties against various bacterial strains. The compound's structure enhances its ability to penetrate bacterial membranes, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

Synthesis and Industrial Applications

The synthesis of (E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is performed under controlled conditions to optimize yield and purity.

Industrial Relevance

While specific industrial production methods for this compound are not extensively documented, its properties make it a candidate for further development in pharmaceuticals and agrochemicals. The ability to modulate biological activity through structural modifications presents opportunities for creating novel therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.